Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Overview
Description
“Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate” is a chemical compound with the CAS Number: 35480-31-0 . It has a molecular weight of 332.2 and its IUPAC name is methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate . It is a solid at ambient temperature .
Synthesis Analysis
The synthesis of “Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate” can be achieved from Methanol and 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID .Molecular Structure Analysis
The molecular formula of “Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate” is C12H10F6O4 . The InChI Code is 1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate” has a boiling point of 40-41°C . Its density is predicted to be 1.421±0.06 g/cm3 . The compound is a solid at ambient temperature .Scientific Research Applications
Antiarrhythmic Activity :
- Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, including derivatives of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, have shown potent antiarrhythmic activity in mice. These compounds vary in their heterocyclic ring but their activity is influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt et al., 1977).
- Another study indicated that the antiarrhythmic activity of these compounds highly depends on the number and position of 2,2,2-trifluoroethoxy groups (Banitt et al., 1975).
Chemical Interactions and Transformations :
- Methyl 2,5-bis(trifluoroacetoxy)benzoate has been used in the study of interactions with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to transformations into other compounds like methyl 3,4-bis(pentafluoroethoxy)benzoate (Gaidarzhy et al., 2020).
Synthesis of Epoxy Resins :
- The compound has been involved in the synthesis and characterization of hyperbranched aromatic polyamide, indicating its potential use in polymer chemistry (Yang et al., 1999).
Development of Novel Reagents :
- Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, a reagent developed for the synthesis of (E)-α-bromoacrylates, demonstrates the utility of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate in synthetic chemistry (Tago & Kogen, 2000).
Antiviral Activity :
- Derivatives of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate have been prepared and screened for antiviral activity, indicating its potential in pharmaceutical applications (Kumar et al., 2004).
Safety And Hazards
“Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P271, and P280, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXTGWAYICZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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